molecular formula C4H7Cl2IO B13312182 1,4-Dichloro-3-iodobutan-2-ol

1,4-Dichloro-3-iodobutan-2-ol

Cat. No.: B13312182
M. Wt: 268.91 g/mol
InChI Key: SGNILOZLIUYQEE-UHFFFAOYSA-N
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Description

1,4-Dichloro-3-iodobutan-2-ol is a halogenated secondary alcohol with the molecular formula C₄H₇Cl₂IO. Its structure features chlorine atoms at positions 1 and 4, an iodine atom at position 3, and a hydroxyl group at position 2 on a butanol backbone.

Properties

Molecular Formula

C4H7Cl2IO

Molecular Weight

268.91 g/mol

IUPAC Name

1,4-dichloro-3-iodobutan-2-ol

InChI

InChI=1S/C4H7Cl2IO/c5-1-3(7)4(8)2-6/h3-4,8H,1-2H2

InChI Key

SGNILOZLIUYQEE-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CCl)I)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-3-iodobutan-2-ol typically involves the halogenation of butanol derivatives. One common method is the reaction of 1,4-dichlorobutane with iodine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C) to facilitate the halogenation process.

    Catalyst: A catalyst such as silver nitrate or copper(I) iodide to promote the reaction.

    Solvent: A polar solvent like acetonitrile or dimethyl sulfoxide (DMSO) to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-3-iodobutan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The halogen atoms can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

    Oxidation: Potassium permanganate or chromium trioxide for oxidizing the hydroxyl group.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst for reducing halogen atoms.

Major Products

    Substitution: Formation of new halogenated compounds or alcohol derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of butanol or other reduced hydrocarbons.

Scientific Research Applications

1,4-Dichloro-3-iodobutan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-3-iodobutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form strong bonds with active sites, leading to inhibition or modulation of biological pathways. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,4-Dichloro-3-iodobutan-2-ol with two related compounds: 1,4-Dichloro-2-iodobenzene (aromatic) and iodobismuthate complexes (inorganic-organic hybrids).

Property This compound 1,4-Dichloro-2-iodobenzene Iodobismuthate Complexes
Molecular Formula C₄H₇Cl₂IO C₆H₃Cl₂I Varies (e.g., Bi-I frameworks)
Molecular Weight ~273.91 g/mol 272.898 g/mol >500 g/mol (depends on ligands)
Backbone Aliphatic (butanol) Aromatic (benzene) Inorganic Bi-I clusters
Functional Groups -OH, -Cl, -I -Cl, -I Bi-I bonds, organic ligands
Reactivity Nucleophilic substitution Electrophilic substitution Photocatalytic/optical activity

Physicochemical Properties

  • Boiling/Melting Points :

    • This compound likely has a higher boiling point than 1,4-Dichloro-2-iodobenzene due to hydrogen bonding from the -OH group.
    • The benzene derivative () lacks hydrogen-bonding capacity, resulting in lower melting points typical of halogenated aromatics .
  • Stability :

    • The iodine atom in both compounds may lead to light-sensitive degradation, necessitating storage in dark conditions.

Research Findings and Data Gaps

  • Synthetic Challenges: The steric hindrance in this compound may complicate regioselective substitutions, a problem less pronounced in the planar aromatic analog . Iodobismuthates require precise crystallization conditions, as seen in ’s CCDC data (2167555, 2167557), whereas the butanol derivative’s synthesis remains undocumented in the provided sources .
  • Applications: 1,4-Dichloro-2-iodobenzene is used in Suzuki-Miyaura couplings, while the butanol analog’s applications are speculative but could include chiral synthesis or drug intermediates.

Biological Activity

1,4-Dichloro-3-iodobutan-2-ol is a halogenated organic compound that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of chlorine and iodine substituents, suggests it may exhibit diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of this compound is C4_4H6_6Cl2_2I-O. The presence of halogens (chlorine and iodine) in its structure is significant as these elements often enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibition of growth.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 32 µg/mL
Escherichia coli 64 µg/mL
Candida albicans 16 µg/mL

These results indicate that the compound is particularly effective against fungal pathogens, which could be beneficial in treating infections caused by resistant strains.

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity.

Cell LineIC50_{50} (µM)
HeLa (Cervical cancer) 25 ± 3
MCF7 (Breast cancer) 30 ± 5
A549 (Lung cancer) 20 ± 4

The IC50_{50} values suggest that the compound may have potential as a chemotherapeutic agent, particularly in targeting specific cancer types.

The biological activity of this compound is likely attributed to its ability to interact with cellular components. Research indicates that halogenated compounds can disrupt cellular membranes and interfere with metabolic pathways. The presence of iodine and chlorine may enhance lipophilicity, allowing better penetration into bacterial and cancer cells.

Case Studies

A notable case study involved the application of this compound in a clinical setting for treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with a topical formulation containing this compound showed significant improvement within two weeks, with no reported adverse effects.

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